

# In Vivo Delivery of SR3335: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**SR3335** is a potent and selective synthetic inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor Alpha (ROR $\alpha$ ). ROR $\alpha$  is a nuclear receptor that plays a crucial role in regulating metabolic pathways, particularly hepatic gluconeogenesis. As an inverse agonist, **SR3335** suppresses the constitutive activity of ROR $\alpha$ , leading to the downregulation of its target genes, such as Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK), key enzymes in the glucose production pathway.[1][2][3][4][5] This property makes **SR3335** a valuable tool for investigating the physiological functions of ROR $\alpha$  and a potential therapeutic agent for metabolic diseases like type 2 diabetes.

These application notes provide detailed protocols for the in vivo delivery of **SR3335** in a dietinduced obese (DIO) mouse model, a common preclinical model for studying metabolic disorders. The provided methodologies cover vehicle preparation, administration, and subsequent efficacy and pharmacokinetic analyses.

## **Quantitative Data Summary**

The following tables summarize the key quantitative parameters for the in vivo use of **SR3335** as described in the literature.

Table 1: SR3335 In Vivo Administration Parameters



| Parameter               | Value                                    | Reference |
|-------------------------|------------------------------------------|-----------|
| Animal Model            | Diet-Induced Obese (DIO)<br>C57BL/6 Mice | [1][4]    |
| Route of Administration | Intraperitoneal (i.p.) Injection         | [1][4]    |
| Dosage                  | 15 mg/kg                                 | [1][4]    |
| Dosing Frequency        | Twice daily (b.i.d.)                     | [1][4]    |
| Treatment Duration      | 6 - 7 days                               | [1][4]    |

Table 2: **SR3335** Solubility

| Solvent                    | Concentration |
|----------------------------|---------------|
| DMF                        | 20 mg/mL      |
| DMSO                       | 16 mg/mL      |
| Ethanol                    | 33 mg/mL      |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL     |

Data sourced from manufacturer's technical information.

## **Experimental Protocols**

# Protocol 1: Preparation of SR3335 Formulation for Intraperitoneal Injection

This protocol describes the preparation of a vehicle solution suitable for the intraperitoneal administration of the lipophilic compound **SR3335**.

#### Materials:

- SR3335 (powder)
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade



- Polyethylene glycol 300 (PEG300), sterile
- Tween-80, sterile
- Saline (0.9% NaCl), sterile
- Sterile conical tubes (15 mL and 50 mL)
- · Sterile syringes and needles

- Calculate the required amount of SR3335 and vehicle components based on the number of animals, the dosage (15 mg/kg), and the dosing volume (e.g., 10 mL/kg).
- Prepare the vehicle solution: In a sterile conical tube, prepare the vehicle by mixing the components in the following ratio:
  - 10% DMSO
  - 40% PEG300
  - 5% Tween-80
  - 45% Saline
- Dissolve SR3335:
  - Weigh the calculated amount of SR3335 powder.
  - In a separate sterile tube, first, dissolve the SR3335 powder in the required volume of DMSO. Vortex or sonicate briefly if necessary to ensure complete dissolution.
  - Add the PEG300 to the SR3335/DMSO mixture and mix thoroughly.
  - Add the Tween-80 and mix again.
  - Finally, add the saline to the mixture and vortex until a clear, homogenous solution is formed.



- Sterile Filtration (Optional but Recommended): For long-term studies or if sterility is a major concern, the final formulation can be filtered through a 0.22 μm syringe filter.
- Storage: Prepare the formulation fresh on the day of use. If short-term storage is necessary, store at 4°C, protected from light, and bring to room temperature before injection.

## Protocol 2: In Vivo Administration of SR3335 in a Diet-Induced Obese (DIO) Mouse Model

This protocol outlines the procedure for the intraperitoneal administration of **SR3335** to DIO mice.

#### Materials:

- Diet-induced obese (DIO) C57BL/6 mice (male, age-matched)
- SR3335 formulation (from Protocol 1)
- Vehicle solution (from Protocol 1, without SR3335)
- Insulin syringes (or similar, with 27-30 gauge needles)
- Animal scale
- Appropriate animal handling and restraint devices

- Animal Acclimatization: Acclimate the DIO mice to the housing conditions for at least one week before the start of the experiment.
- Randomization: Randomize the animals into two groups: a vehicle control group and an SR3335 treatment group.
- Dosing:
  - Weigh each mouse daily before dosing to accurately calculate the injection volume.



- Administer SR3335 (15 mg/kg) or vehicle intraperitoneally twice a day (e.g., at 8:00 AM and 6:00 PM) for 6 consecutive days.
- To perform the i.p. injection, restrain the mouse and tilt it slightly downwards. Insert the
  needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent
  damage to the bladder or cecum.
- Monitoring: Monitor the animals daily for any signs of toxicity, changes in body weight, and food and water intake.

## Protocol 3: Pyruvate Tolerance Test (PTT) for Efficacy Assessment

The PTT is performed to assess the rate of in vivo gluconeogenesis. Suppression of the glucose excursion following a pyruvate challenge is indicative of reduced hepatic glucose output.

#### Materials:

- Treated mice (from Protocol 2)
- Pyruvate solution (2 g/kg in sterile saline)
- Glucometer and glucose test strips
- Lancets or tail-snip scissors
- Heating lamp (optional, for vasodilation)

- Fasting: On day 6 of the treatment, after the morning injection, fast the mice for 6 hours.
- Baseline Blood Glucose: At the end of the fasting period (time 0), obtain a baseline blood glucose reading. A small drop of blood can be collected from the tail tip.
- Pyruvate Administration: Immediately after the baseline reading, administer pyruvate (2 g/kg)
   via intraperitoneal injection.



- Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, and 90 minutes postpyruvate injection.
- Data Analysis: Plot the blood glucose concentration over time for both the vehicle and SR3335-treated groups. Calculate the area under the curve (AUC) to quantify the glucose excursion. A significant reduction in the AUC for the SR3335 group compared to the vehicle group indicates suppression of gluconeogenesis.

### **Protocol 4: Pharmacokinetic Analysis of SR3335**

This protocol provides a general framework for a pharmacokinetic study of **SR3335** in mice.

#### Materials:

- C57BL/6 mice (or other appropriate strain)
- SR3335 formulation (from Protocol 1)
- Blood collection tubes (e.g., EDTA-coated microtubes)
- Capillary tubes (for retro-orbital bleeding)
- Anesthesia (e.g., isoflurane)
- Centrifuge
- LC-MS/MS system for bioanalysis

- Dosing: Administer a single dose of **SR3335** (e.g., 10 mg/kg, i.p.) to a cohort of mice.
- Blood Collection (Serial Sampling):
  - Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
  - For serial sampling from the same animal, utilize methods like submandibular vein or saphenous vein puncture for early time points.



- For later time points or terminal collection, retro-orbital bleeding or cardiac puncture under deep anesthesia can be performed.
- Plasma Preparation:
  - Immediately after collection, place the blood samples on ice.
  - Centrifuge the blood at 4°C to separate the plasma.
  - Transfer the plasma to clean tubes and store at -80°C until analysis.
- · Bioanalysis:
  - Quantify the concentration of SR3335 in the plasma samples using a validated LC-MS/MS method.
- Pharmacokinetic Parameter Calculation:
  - Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).

## Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows associated with **SR3335**.



Click to download full resolution via product page



Caption: Mechanism of **SR3335** action as a ROR $\alpha$  inverse agonist.



Click to download full resolution via product page

Caption: Crosstalk between ROR $\alpha$ , ERR $\alpha$ , and other nuclear receptors in metabolic regulation.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. Identification of SR3335 (ML-176): a synthetic RORα selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. Retinoic acid-related orphan receptor alpha reprograms glucose metabolism in glutaminedeficient hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of SR3335 (ML176): a Synthetic RORα Selective Inverse Agonist PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [In Vivo Delivery of SR3335: Application Notes and Protocols for Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682619#in-vivo-delivery-methods-for-sr3335]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com